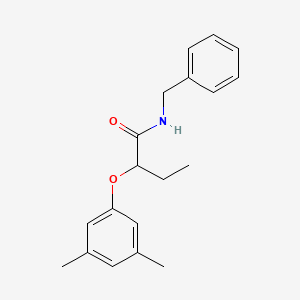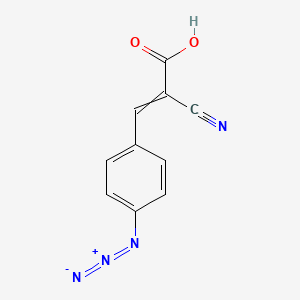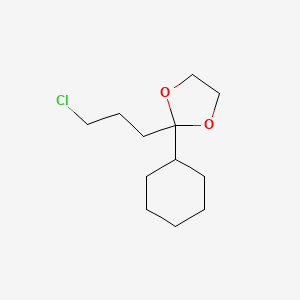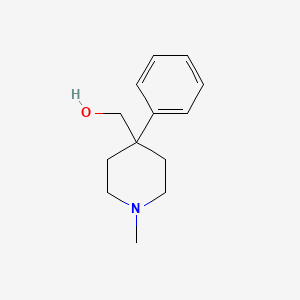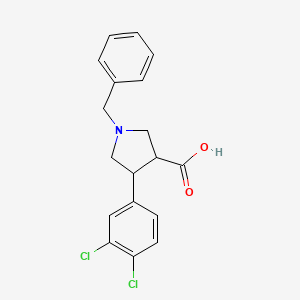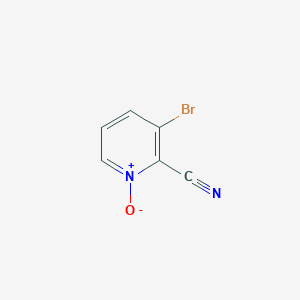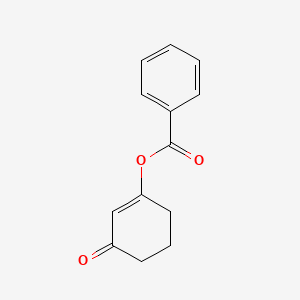
3-Oxo-1-cyclohexenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1-cyclohexenyl benzoate: is an organic compound with the molecular formula C13H12O3. It is a derivative of benzoic acid and cyclohexenone, characterized by the presence of a benzoate ester linked to a cyclohexenone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-cyclohexenyl benzoate typically involves the esterification of benzoic acid with (3-oxocyclohexen-1-yl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxo-1-cyclohexenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of (3-hydroxycyclohexen-1-yl) benzoate.
Substitution: Formation of substituted benzoate esters.
Applications De Recherche Scientifique
Chemistry: 3-Oxo-1-cyclohexenyl benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes. It is also employed in the development of enzyme inhibitors .
Medicine: Its derivatives are investigated for their biological activities, including anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and plasticizers. It is also utilized in the production of fragrances and flavoring agents .
Mécanisme D'action
The mechanism of action of 3-Oxo-1-cyclohexenyl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and (3-oxocyclohexen-1-yl) alcohol, which can further participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the ketone and ester functional groups, which can undergo nucleophilic attack and redox reactions .
Comparaison Avec Des Composés Similaires
(3-Oxocyclohexen-1-yl) acetate: Similar structure but with an acetate ester group instead of a benzoate.
(3-Oxocyclohexen-1-yl) propionate: Contains a propionate ester group.
(3-Oxocyclohexen-1-yl) butyrate: Features a butyrate ester group.
Uniqueness: 3-Oxo-1-cyclohexenyl benzoate is unique due to its specific ester linkage to benzoic acid, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the benzoate group enhances its stability and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
66049-39-6 |
|---|---|
Formule moléculaire |
C13H12O3 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
(3-oxocyclohexen-1-yl) benzoate |
InChI |
InChI=1S/C13H12O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
Clé InChI |
OBDRHMVLOOMVQK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC(=O)C1)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


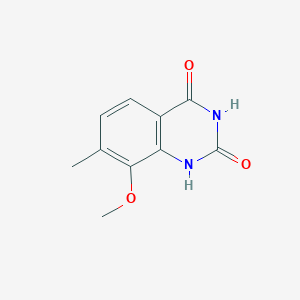
![1-(Propan-2-yl)-4-{5-[4-(trifluoromethyl)phenyl]pyridin-2-yl}piperazine](/img/structure/B8588168.png)
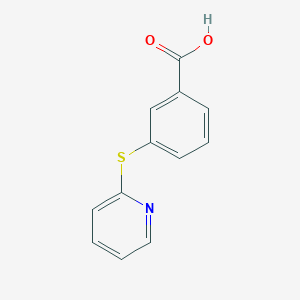
![Acetamide,n-[4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidin-7-yl]-](/img/structure/B8588173.png)
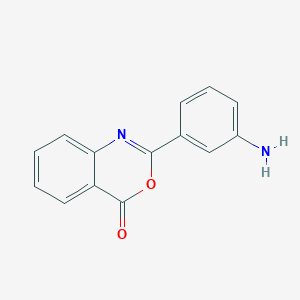
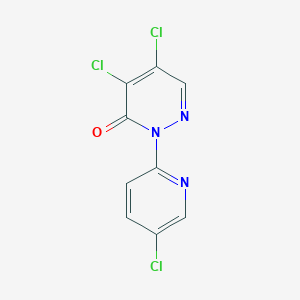
![9-Methoxy-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B8588190.png)
![4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline](/img/structure/B8588191.png)
